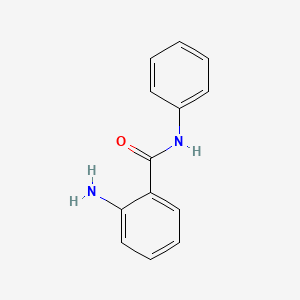













|
REACTION_CXSMILES
|
[Mg].II.C(I)C.[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[NH2:14][C:15]1[CH:24]=[CH:23][CH:22]=[CH:21][C:16]=1[C:17]([O:19]C)=O.[Cl-].[NH4+]>C(OCC)C>[NH2:14][C:15]1[CH:24]=[CH:23][CH:22]=[CH:21][C:16]=1[C:17]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:19] |f:5.6|
|


|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
62.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
|
Name
|
|
|
Quantity
|
18.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
mixture
|
|
Quantity
|
15.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)OC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with magnetic stirrer, condenser
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying (CaCl2) tubes
|
|
Type
|
ADDITION
|
|
Details
|
The ethyl iodide was added dropwise slowly until the reaction
|
|
Type
|
ADDITION
|
|
Details
|
the remaining ethyl iodide added over a period of about 3/4 hr
|
|
Type
|
CUSTOM
|
|
Details
|
completion of reaction
|
|
Type
|
STIRRING
|
|
Details
|
and stirring
|
|
Type
|
WAIT
|
|
Details
|
was again continued at ambient temperature for a further 1/2 hr
|
|
Duration
|
0.5 h
|
|
Type
|
ADDITION
|
|
Details
|
can be added to this mixture
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
WAIT
|
|
Details
|
manual agitation, was continued for about one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction, about 300 to 350 ml
|
|
Type
|
STIRRING
|
|
Details
|
This mixture was thoroughly stirred
|
|
Type
|
CUSTOM
|
|
Details
|
the aqueous and organic phases were separated
|
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with fresh diethyl ether (ca 100 ml.)
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)NC2=CC=CC=C2)C=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |